molecular formula C7H8N4 B15258442 6-(Ethylamino)pyrimidine-4-carbonitrile

6-(Ethylamino)pyrimidine-4-carbonitrile

Cat. No.: B15258442
M. Wt: 148.17 g/mol
InChI Key: BHGROJMGMSMTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Ethylamino)pyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C7H8N4. It belongs to the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. This compound is characterized by the presence of an ethylamino group at the 6th position and a carbonitrile group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylamino)pyrimidine-4-carbonitrile typically involves the reaction of appropriate aldehydes, amidines, and malononitrile under catalytic conditions. One common method is the one-pot, three-component reaction where aldehydes, N-unsubstituted amidines, and malononitrile are reacted in the presence of a catalyst such as bismuth (III) nitrate pentahydrate . The reaction is carried out under thermal aqueous conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylamino)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the pyrimidine ring.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of pyrimidine oxides or reduced pyrimidine compounds.

Scientific Research Applications

6-(Ethylamino)pyrimidine-4-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Ethylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit key enzymes or receptors, leading to various therapeutic effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them potential candidates for anticancer drugs . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Ethylamino)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-(ethylamino)pyrimidine-4-carbonitrile

InChI

InChI=1S/C7H8N4/c1-2-9-7-3-6(4-8)10-5-11-7/h3,5H,2H2,1H3,(H,9,10,11)

InChI Key

BHGROJMGMSMTPP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=NC(=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.